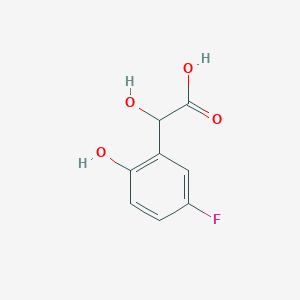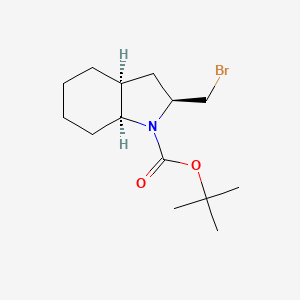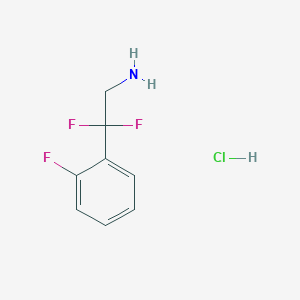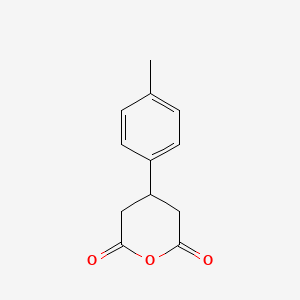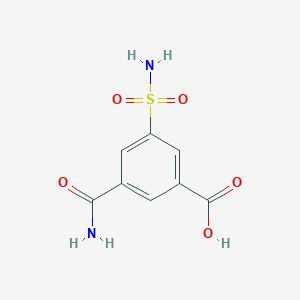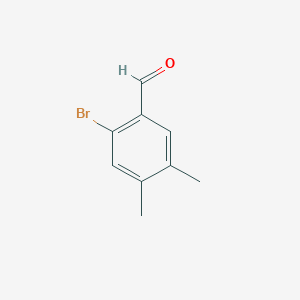![molecular formula C7H7ClF2N2O B13519429 [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine: is an organic compound with the molecular formula C7H7ClF2N2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chloro group at the 3-position and a difluoromethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine typically involves the reaction of [3-Chloro-4-(difluoromethoxy)phenyl]methanol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used
Scientific Research Applications
[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
3-Chloro-4-fluorophenylhydrazine: Similar structure but with a fluorine atom instead of the difluoromethoxy group.
4-Chloro-3-(difluoromethoxy)phenyl]hydrazine: Similar structure but with the positions of the chloro and difluoromethoxy groups swapped.
Uniqueness: The presence of both the chloro and difluoromethoxy groups in [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine imparts unique chemical properties, such as increased reactivity and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7ClF2N2O |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
[3-chloro-4-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-3-4(12-11)1-2-6(5)13-7(9)10/h1-3,7,12H,11H2 |
InChI Key |
LEJZJFHVCRWCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



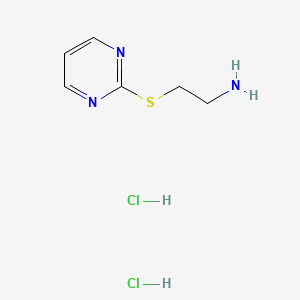
![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)
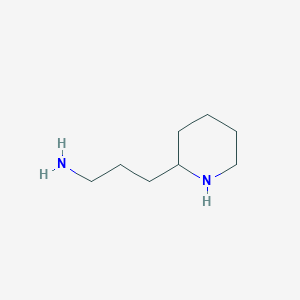
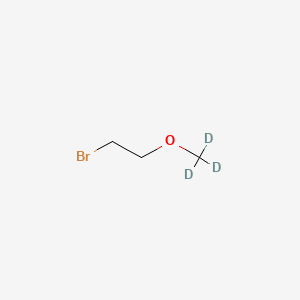

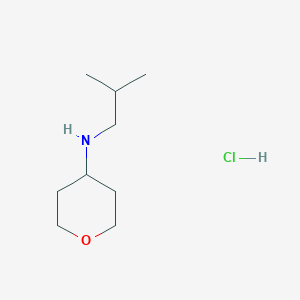
aminehydrochloride](/img/structure/B13519392.png)
